molecular formula C10H9ClCrN2O3 B1498613 Hydron;2-pyridin-2-ylpyridine;trioxochromium;chloride CAS No. 76899-34-8

Hydron;2-pyridin-2-ylpyridine;trioxochromium;chloride

Cat. No.: B1498613
CAS No.: 76899-34-8
M. Wt: 292.64 g/mol
InChI Key: ITIUJCSOCCKKKT-UHFFFAOYSA-N
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Description

The compound "Hydron;2-pyridin-2-ylpyridine;trioxochromium;chloride" is a coordination complex comprising:

  • Hydron (H⁺): Likely a proton balancing charge.
  • 2-pyridin-2-ylpyridine (bipyridine): A bidentate ligand coordinating via two nitrogen atoms.
  • Trioxochromium: Chromium in a +VI oxidation state with three oxygen atoms (CrO₃ moiety).
  • Chloride (Cl⁻): A counterion.

This complex is structurally analogous to tris-bipyridine metal complexes but distinct due to the CrO₃ core. Its proposed formula is [CrO₃(bipy)]Cl, where bipy = 2,2'-bipyridine. Chromium(VI) in this configuration suggests strong oxidative properties, while the bipyridine ligand stabilizes the metal center.

Properties

IUPAC Name

hydron;2-pyridin-2-ylpyridine;trioxochromium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.ClH.Cr.3O/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;;/h1-8H;1H;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIUJCSOCCKKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1=CC=NC(=C1)C2=CC=CC=N2.O=[Cr](=O)=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClCrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76899-34-8
Record name Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 2,2′-bipyridine (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76899-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrogen chlorotrioxochromate(1-) , compound with 2,2'-bipyridine (1:1)
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Biological Activity

Hydron;2-pyridin-2-ylpyridine;trioxochromium;chloride (CAS No. 76899-34-8) is a complex chromium compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by its unique coordination of chromium with pyridine derivatives. The chemical structure can be represented as follows:

Component Description
IUPAC Name This compound
Molecular Formula C₁₁H₈ClCrN₃O₃
Molar Mass 307.64 g/mol
CAS Number 76899-34-8

The biological activity of this compound primarily involves its interaction with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
  • DNA Interaction : There is evidence suggesting that chromium complexes can interact with DNA, potentially leading to alterations in gene expression and cellular function.
  • Reactive Oxygen Species (ROS) Generation : Chromium compounds are known to induce oxidative stress, which can lead to cellular damage or apoptosis in certain contexts.

Biochemical Pathways Affected

Research indicates that this compound may influence several critical biochemical pathways:

  • MAPK Pathway : Modulation of the mitogen-activated protein kinase pathway, which plays a role in cell growth and differentiation.
  • PI3K/AKT Pathway : Involvement in the phosphoinositide 3-kinase signaling pathway, crucial for survival and metabolism.
  • Wnt/β-catenin Signaling : Potential effects on this pathway may influence stem cell differentiation and cancer progression.

Anticancer Potential

Several studies have explored the anticancer properties of chromium complexes, including this compound. For instance:

  • A study published in Cancer Letters demonstrated that chromium complexes could induce apoptosis in cancer cell lines through ROS generation and mitochondrial dysfunction .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

  • A study found that chromium compounds exhibited inhibitory effects against various bacterial strains, suggesting a role in developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest:

  • Absorption : The compound may be absorbed through gastrointestinal pathways when administered orally.
  • Distribution : It tends to accumulate in specific tissues, particularly those involved in metabolic processes.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in cancer cells via ROS generation
Antimicrobial EffectsExhibits inhibitory activity against bacterial strains
Enzyme InteractionInhibits specific enzymes linked to cancer progression

Comparison with Similar Compounds

Metal Complexes with Bipyridine Ligands

Tris(2,2'-bipyridine)ruthenium(II) Chloride Hexahydrate
  • Formula : [Ru(bpy)₃]Cl₂·6H₂O .
  • Metal Center : Ru(II), diamagnetic.
  • Structure : Octahedral geometry with three bipy ligands.
  • Properties :
    • High stability in aqueous and organic solvents.
    • Strong luminescence and redox activity.
    • Applications: Electrochemistry, solar cells, sensors.
  • Contrast with Chromium Complex :
    • Oxidation State : Ru(II) vs. Cr(VI).
    • Reactivity : Ru(II) is redox-active but less oxidizing than Cr(VI).
    • Ligand Count : Three bipy ligands in Ru vs. one in Cr (hypothesized).
Iron(II) and Cobalt(III) Bipyridine Complexes
  • Examples : [Fe(bpy)₃]²⁺, [Co(bpy)₃]³⁺.
  • Properties :
    • Fe(II): Paramagnetic, used in catalysis.
    • Co(III): Stable in acidic conditions, used in oxidation reactions.
  • Comparison :
    • Cr(VI) complexes are stronger oxidizers than Fe(II) or Co(III).
    • CrO₃ core introduces unique reactivity (e.g., oxygen-atom transfer).

Organic Pyridine Derivatives

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)pyridines
  • Structure: Chlorinated pyridines with amino and aryl substituents .
  • Properties :
    • Melting Points : 268–287°C.
    • Molecular Weights : 466–545 g/mol.
    • Spectroscopy : Distinct ¹H NMR shifts (δ 6.5–8.5 ppm for aromatic protons).
  • Contrast: Organic vs. Organometallic: Lack metal center and redox activity. Applications: Pharmaceuticals, agrochemicals.
Coumarin-Pyridine Hybrids (e.g., 5m, 5n, 5o)
  • Examples: Coumarins substituted with indeno-pyridine moieties .
  • Properties :
    • Melting Points : 246–285°C.
    • Functional Groups : Methoxy, chloro, hydroxy.
  • Comparison :
    • Chromium complex’s CrO₃ core enables catalytic oxidation, absent in coumarin derivatives.

Structural and Functional Data Table

Property [CrO₃(bipy)]Cl (Hypothetical) [Ru(bpy)₃]Cl₂ 2-Amino-4-(2-Cl-pyridinyl)pyridine
Molecular Weight ~350–400 g/mol 748.63 g/mol 466–545 g/mol
Melting Point Not reported (est. >250°C) Decomposes >300°C 268–287°C
Oxidation State Cr(VI) Ru(II) N/A (organic)
Key Applications Oxidizing agent, catalysis Sensors, solar cells Pharmaceuticals
Spectroscopy IR: Cr=O ~900 cm⁻¹ Luminescence ¹H NMR: δ 6.5–8.5 ppm

Challenges and Limitations

  • Toxicity: Cr(VI) compounds are carcinogenic, limiting biomedical use .
  • Stability : CrO₃ complexes may decompose under reducing conditions, unlike Ru(II) complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydron;2-pyridin-2-ylpyridine;trioxochromium;chloride
Reactant of Route 2
Reactant of Route 2
Hydron;2-pyridin-2-ylpyridine;trioxochromium;chloride

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